molecular formula C25H23N3O3S B11661301 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11661301
M. Wt: 445.5 g/mol
InChI Key: RBWWRUKIKDIAPY-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.

    Condensation with hydrazide: The resulting thiazolidinone is then condensed with a hydrazide derivative to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new antibiotics and anti-inflammatory drugs.

    Medicine: Its anticancer properties are being explored for the development of new cancer therapies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the observed biological effects. The benzyl and methoxyphenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide can be compared with other thiazolidinone derivatives, such as:

    Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate: This compound has a similar structure but lacks the hydrazide and methoxyphenyl groups, which may affect its biological activity and applications.

    3-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C25H23N3O3S/c1-31-22-10-6-5-9-21(22)15-26-27-24(30)19-11-13-20(14-12-19)25-28(23(29)17-32-25)16-18-7-3-2-4-8-18/h2-15,25H,16-17H2,1H3,(H,27,30)/b26-15+

InChI Key

RBWWRUKIKDIAPY-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.